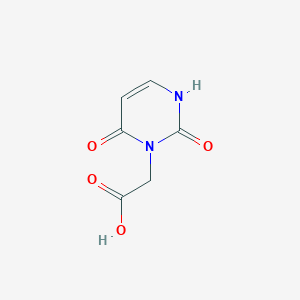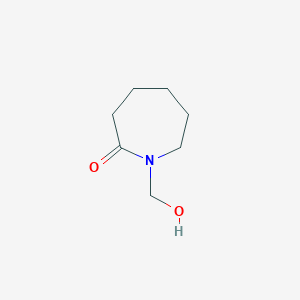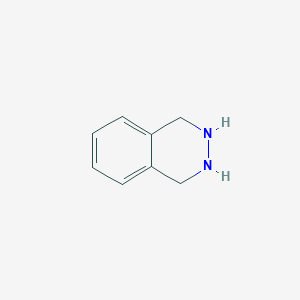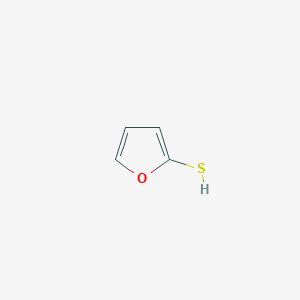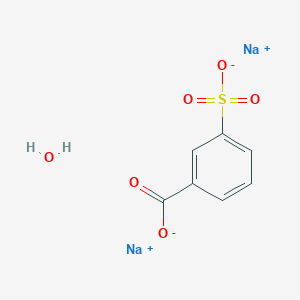![molecular formula C11H9N3S B088570 2-ヒドラジニルナフト[2,1-d]チアゾール CAS No. 14889-08-8](/img/structure/B88570.png)
2-ヒドラジニルナフト[2,1-d]チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylnaphtho[2,1-d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
作用機序
Target of Action
The primary target of 2-Hydrazinylnaphtho[2,1-d]thiazole is Mycobacterium tuberculosis (Mtb) . This compound has been synthesized to discover novel chemotherapeutic agents for Mtb .
Mode of Action
The mode of action of 2-Hydrazinylnaphtho[2,1-d]thiazole involves its interaction with the KasA protein of Mtb . The active compounds showed a strong binding score, indicating a significant interaction with the target protein .
Result of Action
The result of the action of 2-Hydrazinylnaphtho[2,1-d]thiazole is the inhibition of Mtb growth. Out of thirty pyridine appended 2-hydrazinylthiazole derivatives, the compounds 2b, 3b, 5b, and 8b have exhibited good antimycobacterial activity against Mtb, an H37Rv strain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylnaphtho[2,1-d]thiazole typically involves the reaction of naphthoquinone with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 2-Hydrazinylnaphtho[2,1-d]thiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-Hydrazinylnaphtho[2,1-d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[2,1-d][1,3]thiazole derivatives.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
類似化合物との比較
Similar Compounds
2-Amino-4-phenylthiazole: Known for its antimicrobial properties.
2-(2-Hydrazinyl)thiazole: Exhibits antimycobacterial activity.
Thiazofurin: An antineoplastic drug used in cancer treatment.
Uniqueness
2-Hydrazinylnaphtho[2,1-d]thiazole stands out due to its unique naphtho[2,1-d][1,3]thiazole core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other thiazole derivatives, making it a valuable compound for further research and development .
特性
IUPAC Name |
benzo[g][1,3]benzothiazol-2-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYILFQYTUJPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
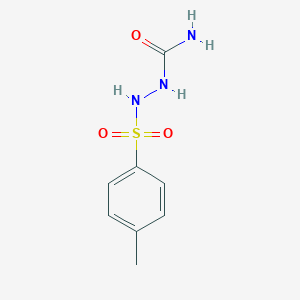
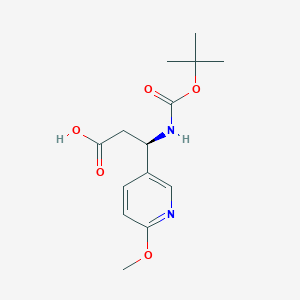

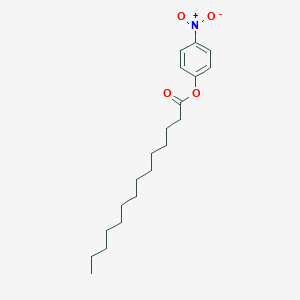
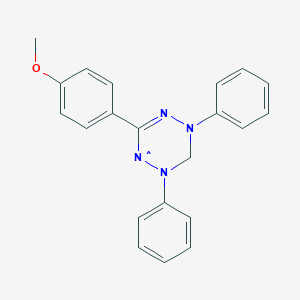
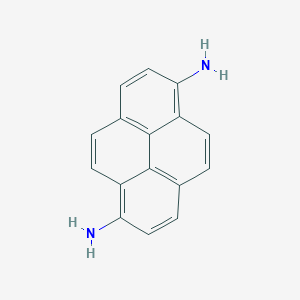
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
